molecular formula C22H42B2F8P2 B14070664 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate)

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate)

Cat. No.: B14070664
M. Wt: 542.1 g/mol
InChI Key: WMUYYSAHIVONEX-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) can be compared with other similar compounds such as:

    1,2-Bis(diphenylphosphino)ethane: This compound is also used as a ligand in coordination chemistry but has different steric and electronic properties due to the phenyl groups.

    1,2-Bis(diethylphosphino)ethane: Another similar compound with ethyl groups, which affects its reactivity and stability.

    1,2-Bis(dimethylphosphino)ethane: This compound has methyl groups, making it less bulky and more reactive in certain reactions.

The uniqueness of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) lies in its dicyclopentyl groups, which provide steric hindrance and stability, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C22H42B2F8P2

Molecular Weight

542.1 g/mol

IUPAC Name

dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride

InChI

InChI=1S/C22H40P2.2BF3.2FH/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3)4;;/h19-22H,1-18H2;;;2*1H

InChI Key

WMUYYSAHIVONEX-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.B(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4.[F-].[F-]

Origin of Product

United States

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